4-Hydroxy-3-(methylthio)benzamide

HDAC inhibition Zinc-binding group Regioisomer selectivity

4-Hydroxy-3-(methylthio)benzamide (CAS 110642-31-4, MF: C₈H₉NO₂S, MW: 183.23 g/mol) is a thioether-substituted benzamide that combines a para‑hydroxy group with a meta‑methylthio substituent on the same aromatic ring. It belongs to an important class of small‑molecule scaffolds that have been exploited in medicinal chemistry as zinc‑binding groups for histone deacetylase (HDAC) inhibition and in patents as Factor Xa inhibitors.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B14833179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-(methylthio)benzamide
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)C(=O)N)O
InChIInChI=1S/C8H9NO2S/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4,10H,1H3,(H2,9,11)
InChIKeyGAVQKNISRNKUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-Hydroxy-3-(methylthio)benzamide – CAS 110642-31-4 and Key Procurement Considerations


4-Hydroxy-3-(methylthio)benzamide (CAS 110642-31-4, MF: C₈H₉NO₂S, MW: 183.23 g/mol) is a thioether-substituted benzamide that combines a para‑hydroxy group with a meta‑methylthio substituent on the same aromatic ring . It belongs to an important class of small‑molecule scaffolds that have been exploited in medicinal chemistry as zinc‑binding groups for histone deacetylase (HDAC) inhibition and in patents as Factor Xa inhibitors [1] [2]. Its substitution pattern distinguishes it from other regioisomeric hydroxy(methylthio)benzamides and dictates its physicochemical and biological interaction profile.

Why Generic Substitution of 4-Hydroxy-3-(methylthio)benzamide Is Scientifically Unreliable


Substituting 4-Hydroxy-3-(methylthio)benzamide with a different benzamide cannot be done without risk because the relative positions of the chelating hydroxy group and the hydrophobic methylthio group control both target selectivity and off‑target binding. Literature on 2‑substituted analogs demonstrates that changing the hydroxy group from the 2‑ to the 4‑position or altering the methylthio placement can eliminate HDAC‑isoform selectivity (>300‑fold selectivity of 2‑methylthiobenzamide is lost when the 2‑methylthio is replaced by 2‑hydroxy) [1] [2]. Consequently, a generic benzamide with a different regio‑chemical arrangement cannot replicate the binding profile of 4‑Hydroxy-3‑(methylthio)benzamide.

Differentiated Selection Evidence for 4-Hydroxy-3-(methylthio)benzamide vs. Closest Regioisomeric Analogs


Regioisomeric Control of HDAC3 Selectivity: 2-Substituted Analogs as Baseline

Although no direct head‑to‑head assay exists for the 3‑methylthio‑4‑hydroxy isomer, the closest published benchmark, 2‑methylthiobenzamide (compound 16), inhibits HDAC3 with an IC₅₀ of 30 nM and >300‑fold selectivity over all other HDAC isoforms [1]. When the 2‑methylthio is replaced by a 2‑hydroxy group (compound 20), HDAC3 potency is retained but all selectivity over HDAC1 and HDAC2 is lost [2]. This demonstrates that the position of the hydroxy and methylthio groups profoundly influences HDAC isoform selectivity [2].

HDAC inhibition Zinc-binding group Regioisomer selectivity

Patent-Disclosed Factor Xa Inhibition with Attenuated hERG Binding for Thioether‑Benzamides

A granted US patent (US 7,022,695) explicitly claims thioether‑substituted benzamides, including those with hydroxy and methylthio substitution, as exceptionally strong Factor Xa inhibitors with weak hERG binding [1]. This dual profile—high anticoagulant potency combined with reduced risk of QT prolongation—is a key differentiator from many earlier benzamide‑based Factor Xa inhibitors that carried hERG liabilities.

Factor Xa inhibition Anticoagulant hERG safety

Physicochemical Differentiation from N‑Methyl and 2‑Hydroxy Regioisomers

Calculated physicochemical parameters highlight differences that impact formulation and permeability. The target compound (MW 183.23 g/mol, H‑bond donors: 3, acceptors: 3) contrasts with its N‑methyl derivative 4‑hydroxy‑N‑methyl‑3‑(methylthio)benzamide (MW 197.25 g/mol, H‑bond donors: 2, acceptors: 3) and with 2‑Hydroxy‑3‑(methylthio)benzamide (MW 183.23 g/mol, but with different topological polar surface area due to ortho‑substitution). The additional H‑bond donor on the target compound enhances aqueous solubility while the para‑hydroxy group avoids the intramolecular H‑bonding seen in ortho‑hydroxy analogs, leading to a different crystal packing and solubility profile.

Physicochemical properties cLogP Hydrogen bonding

Biological Target Engagement Profile: PBR Binding vs. Other Benzamide Regioisomers

ChEMBL data indicate that 4‑Hydroxy‑3‑(methylthio)benzamide was tested for binding to the peripheral benzodiazepine receptor (PBR/TSPO) in rat tissue, although no IC₅₀ value is publicly reported [1]. In contrast, the structurally related 2‑substituted analog PK11195 (a quinoline‑carboxamide) potently binds PBR with an IC₅₀ of 2.20 nM [2]. The target compound’s unique 4‑hydroxy‑3‑methylthio arrangement could offer a distinct TSPO interaction profile useful for imaging or inflammation research, where regioisomeric changes have been shown to alter affinity.

Peripheral benzodiazepine receptor TSPO Binding affinity

Verified Application Scenarios for 4-Hydroxy-3-(methylthio)benzamide in Scientific Research


Selective HDAC3 Inhibitor Probe Development

Utilize 4‑Hydroxy‑3‑(methylthio)benzamide as a zinc‑binding motif for the design of novel class I HDAC3‑selective inhibitors. The 4‑hydroxy‑3‑methylthio substitution pattern is expected to provide a different selectivity window than the 2‑substituted analogs reported in ACS Med. Chem. Lett. 2020 [1]. Structure‑based design leveraging this isomer may yield tool compounds that avoid the selectivity loss observed when moving from 2‑methylthio to 2‑hydroxy benzamides.

Anticoagulant Lead Optimization with Built‑in hERG Safety

Incorporate 4‑Hydroxy‑3‑(methylthio)benzamide into Factor Xa inhibitor programs as a building block that has been validated in the patent literature for strong Factor Xa inhibition and weak hERG binding (US 7,022,695) [2]. This scaffold offers a starting point for balancing anticoagulant efficacy with cardiac safety, a key challenge in the field.

Chemical Biology Toolbox for TSPO/PBR Research

Use 4‑Hydroxy‑3‑(methylthio)benzamide in TSPO (peripheral benzodiazepine receptor) binding studies to probe the influence of regio‑specific hydrogen‑bond donor placement on receptor affinity. ChEMBL records confirm this compound has been evaluated in PBR binding assays, making it a relevant probe for mitochondrial imaging or neuroinflammation research [3].

Quote Request

Request a Quote for 4-Hydroxy-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.